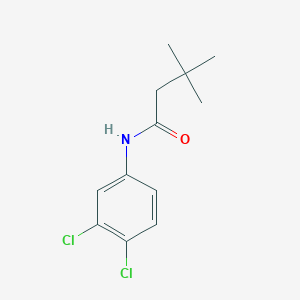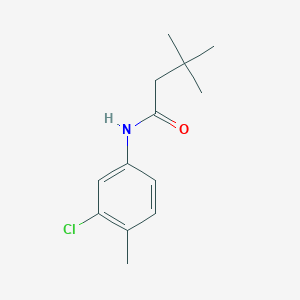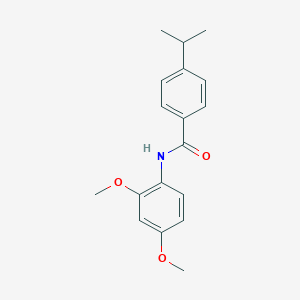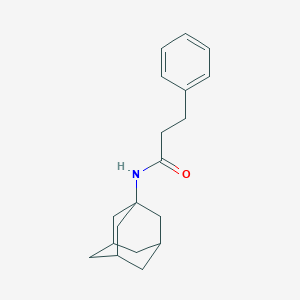![molecular formula C14H22N2O2 B253326 N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)
N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide, also known as Phenoxybenzamine, is a chemical compound that belongs to the class of alpha-blockers. It is commonly used in scientific research to study the biochemical and physiological effects of alpha-adrenergic receptors.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide is widely used in scientific research to study the biochemical and physiological effects of alpha-adrenergic receptors. It is used to investigate the role of alpha-blockers in the regulation of blood pressure, smooth muscle tone, and neurotransmitter release. It is also used to study the effects of alpha-blockers on the cardiovascular system, central nervous system, and other organ systems.
Mechanism of Action
N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide works by blocking the alpha-adrenergic receptors, which are responsible for the constriction of blood vessels and the release of certain neurotransmitters. By blocking these receptors, it causes the blood vessels to dilate, which leads to a decrease in blood pressure. It also inhibits the release of certain neurotransmitters, which can lead to a reduction in symptoms such as anxiety and tremors.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide has several biochemical and physiological effects on the body. It causes vasodilation, which can lead to a decrease in blood pressure. It also inhibits the release of certain neurotransmitters, which can lead to a reduction in symptoms such as anxiety and tremors. It has been shown to have a positive effect on the cardiovascular system, central nervous system, and other organ systems.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide in lab experiments is its ability to selectively block alpha-adrenergic receptors. This allows researchers to study the specific effects of alpha-blockers on various organ systems. However, one limitation is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide. One direction is to investigate its potential therapeutic uses in the treatment of conditions such as hypertension, anxiety, and tremors. Another direction is to study its effects on other organ systems, such as the respiratory and digestive systems. Additionally, researchers can explore the use of N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide involves the reaction of phenoxybenzyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain the desired compound.
properties
Product Name |
N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-13(14(17)15-10-11-16(2)3)18-12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3,(H,15,17) |
InChI Key |
ZOTYRHYLZMBPCQ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCCN(C)C)OC1=CC=CC=C1 |
Canonical SMILES |
CCC(C(=O)NCCN(C)C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


